
4-((3-(3-Allylthioureido)phenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((3-(3-Allylthioureido)phenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid" is a derivative of 4-substituted 2,4-dioxobutanoic acids, which are known for their biological activities, particularly as inhibitors of certain enzymes such as glycolic acid oxidase . These compounds are characterized by their lipophilic 4-substituents and have been studied for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related 4-substituted 2,4-dioxobutanoic acid derivatives involves various chemical reactions to introduce different functional groups to the parent structure. For instance, the synthesis of 4-aryl-2-oxobutanoic acid derivatives has been achieved through the preparation of furanones from corresponding 4-aryl-2-oxobutanoic acids, followed by reactions with nitrogen-containing nucleophiles to yield various heterocyclic compounds . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic pathways involving the introduction of an allylthioureido group and a hydroxyethylamino group to the 4-oxobutanoic acid core.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . These studies reveal the presence of intermolecular hydrogen bonds and confirm the geometry of the molecules. The molecular structure of the compound would similarly be expected to show characteristic features such as NH stretching frequencies indicative of hydrogen bonding and a defined crystal structure that could be confirmed by X-ray diffraction.
Chemical Reactions Analysis
The reactivity of 4-substituted 2,4-dioxobutanoic acids with nitrogen-containing nucleophiles has been explored, leading to the formation of a variety of heterocyclic compounds . The specific compound , with its allylthioureido and hydroxyethylamino substituents, would likely exhibit unique reactivity patterns, potentially leading to the formation of novel heterocycles or other derivatives through reactions with suitable reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-substituted 2,4-dioxobutanoic acids are influenced by their substituents. For example, the thermal stability, melting points, and solubility can be determined using techniques such as TGA, DTA, and solubility tests . The compound would be expected to have distinct properties based on its unique substituents, which could be analyzed using similar methods. Additionally, the optical properties, such as UV-Vis absorption, could provide insights into the electronic structure of the compound . The nonlinear optical properties of related compounds have also been studied, indicating potential applications in materials science .
Applications De Recherche Scientifique
Materials Science and Chemistry : Compounds with similar structures have been investigated for their potential in creating new materials with unique properties. The synthesis and study of complex molecular structures, including those similar to the one inquired about, contribute to advancements in materials science, particularly in the development of novel organic compounds with potential applications ranging from catalysis to the design of new pharmaceuticals (Raju et al., 2015).
Pharmacology and Drug Design : The structural analysis and synthesis of compounds akin to "4-((3-(3-Allylthioureido)phenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid" can lead to the development of novel therapeutic agents. For instance, research on dipeptoids and their potent anxiolytic properties showcases the pharmaceutical relevance of such compounds (Debaerdemaeker, Heigl, & Steiner, 1993). These studies underscore the importance of structural analysis in drug design, potentially guiding the development of new medications with improved efficacy and safety profiles.
Organic Synthesis and Chemical Biology : Research on the synthesis of hydroxy and amino acids demonstrates the versatility and significance of these compounds in organic chemistry and biology (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992). These foundational building blocks are crucial for the synthesis of peptides and other biologically active molecules, underscoring the broad applicability of research into compounds like "this compound" in both synthetic and natural product chemistry.
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-2-6-18-16(25)20-12-5-3-4-11(9-12)19-14(22)10-13(15(23)24)17-7-8-21/h2-5,9,13,17,21H,1,6-8,10H2,(H,19,22)(H,23,24)(H2,18,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBSUAQLSWTIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)

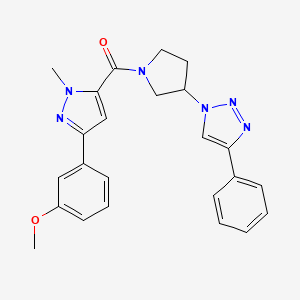
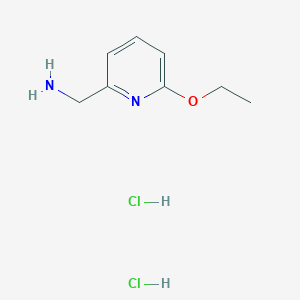
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)
![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
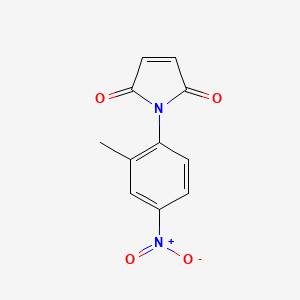

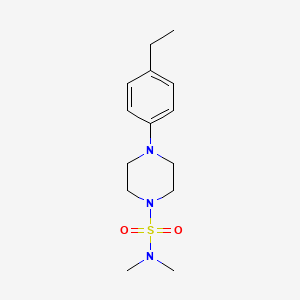

![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)
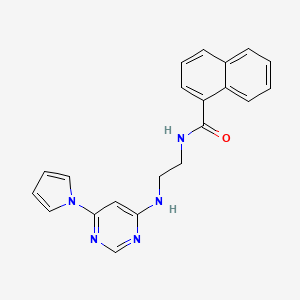
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)